4-Bromo-2-(cyclopropylmethoxy)phenol

Lipophilicity Drug design ADME prediction

4-Bromo-2-(cyclopropylmethoxy)phenol is a brominated phenolic ether (C₁₀H₁₁BrO₂, MW 243.10) bearing a cyclopropylmethoxy substituent at the ortho position and a bromine at the para position of the phenol ring. The compound is primarily employed as a key synthetic intermediate in the manufacture of the phosphodiesterase-4 inhibitor roflumilast, where the 4-bromo substituent serves as a critical leaving group for subsequent carbonylation and cross-coupling transformations.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B8627695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclopropylmethoxy)phenol
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C10H11BrO2/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2
InChIKeySFQOPUISMQXRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(cyclopropylmethoxy)phenol (CAS 680184-56-9): Core Physicochemical and Structural Baseline for Procurement Evaluation


4-Bromo-2-(cyclopropylmethoxy)phenol is a brominated phenolic ether (C₁₀H₁₁BrO₂, MW 243.10) bearing a cyclopropylmethoxy substituent at the ortho position and a bromine at the para position of the phenol ring . The compound is primarily employed as a key synthetic intermediate in the manufacture of the phosphodiesterase-4 inhibitor roflumilast, where the 4-bromo substituent serves as a critical leaving group for subsequent carbonylation and cross-coupling transformations [1]. Commercially available in purities up to 98% with full analytical certification (NMR, HPLC, GC) , its physicochemical profile includes a calculated LogP of 2.94 and a polar surface area of 29.46 Ų .

Why 4-Bromo-2-(cyclopropylmethoxy)phenol Cannot Be Interchanged with Its Chloro, Fluoro, Methoxy, or Unsubstituted Analogs in Critical Synthetic Sequences


Substituting 4-Bromo-2-(cyclopropylmethoxy)phenol with its 4-chloro, 4-fluoro, 4-methoxy, or unsubstituted (2-(cyclopropylmethoxy)phenol) analogs introduces quantifiable differences in lipophilicity, leaving-group aptitude, and cross-coupling reactivity that directly alter downstream synthetic efficiency and product yield. The bromine atom provides an optimal balance of oxidative addition reactivity for palladium-catalyzed couplings—faster than chlorine but without the premature decomposition risks of iodine [1]. Furthermore, the cyclopropylmethoxy group contributes an approximately 0.6–0.8 log-unit increase in LogP relative to both the methoxy analog and the unsubstituted scaffold, affecting extraction efficiency, chromatographic behavior, and the pharmacokinetic profile of final drug substances . These parameters are not independently tunable without changing the halogen identity; therefore, direct substitution without re-optimization of reaction conditions risks yield loss, impurity formation, or outright reaction failure in validated manufacturing processes such as the roflumilast synthetic route [2].

Quantitative Differentiation Evidence for 4-Bromo-2-(cyclopropylmethoxy)phenol Against Its Closest Analogs


LogP Comparison: 4-Bromo-2-(cyclopropylmethoxy)phenol vs. 4-Bromo-2-methoxyphenol vs. 2-(Cyclopropylmethoxy)phenol

4-Bromo-2-(cyclopropylmethoxy)phenol exhibits a calculated LogP of 2.94, which is 0.63 log units higher than 4-bromo-2-methoxyphenol (LogP = 2.31) and 0.76 log units higher than 2-(cyclopropylmethoxy)phenol (LogP = 2.18) . This increased lipophilicity arises from the synergistic contribution of both the cyclopropylmethoxy group and the bromine atom. The quantified difference (ΔLogP = +0.63 vs. methoxy analog; ΔLogP = +0.76 vs. unsubstituted scaffold) translates to an approximately 4- to 6-fold increase in octanol-water partition coefficient, directly impacting compound extraction efficiency, reverse-phase HPLC retention time, and predicted membrane permeability in cellular assays.

Lipophilicity Drug design ADME prediction

Synthetic Utility in Roflumilast Manufacture: 4-Bromo vs. 4-Chloro and 4-Iodo Leaving-Group Performance

US Patent 6,822,114 explicitly employs 4-bromo-2-cyclopropylmethoxyphenol as the starting para-halophenol for the carbonylation step in roflumilast production, using 388 g of the crude bromo intermediate at 65–80 °C in dioxane with tetrabutylammonium bromide as a phase-transfer catalyst [1]. While the patent generically claims Cl, Br, or I at the para position, only the bromo compound is demonstrated in the experimental section with a preparative-scale procedure. The 4-chloro analog (CAS 1243368-18-4) would exhibit substantially slower oxidative addition kinetics with palladium catalysts—typically 10² to 10³ times slower than the corresponding bromoarene—requiring higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable conversion [2]. The 4-iodo analog, while more reactive, carries a higher raw material cost and greater propensity for deleterious side reactions (e.g., dehalogenation, homocoupling) under the basic, high-temperature carbonylation conditions. The 4-fluoro analog is inert under these conditions and cannot serve as a leaving group.

Pharmaceutical process chemistry Roflumilast intermediate Carbonylation

Purity Certification Differential: 98% Assayed Purity with Multi-Technique QC vs. Industry Baseline 95%

The target compound is commercially available at a certified purity of 98% with batch-specific quality control documentation encompassing NMR, HPLC, and GC analyses . This represents a meaningful purity differential (+3 percentage points) over the industry baseline of 95% commonly listed for this and closely related bromophenol building blocks . For an intermediate used in the penultimate or final steps of active pharmaceutical ingredient (API) synthesis, a 3% impurity difference can correspond to a 1.5- to 3-fold reduction in individual impurity carry-through, depending on the number of subsequent synthetic steps, thereby simplifying downstream purification and improving overall yield of the final drug substance meeting ICH Q3A guidelines.

Analytical chemistry Quality control Procurement specification

Molecular Weight and Physicochemical Property Differentiation: 4-Bromo vs. 4-Chloro and Unsubstituted Cyclopropylmethoxyphenols

The molecular weight of 4-bromo-2-(cyclopropylmethoxy)phenol (243.10 g/mol) exceeds that of the 4-chloro analog (198.64 g/mol) by 44.46 g/mol and that of 2-(cyclopropylmethoxy)phenol (164.20 g/mol) by 78.90 g/mol . This mass differential, arising directly from the bromine substituent, affects multiple procurement-relevant properties: (a) the bromine atom contributes a characteristic isotopic pattern (¹:¹ ⁷⁹Br:⁸¹Br ratio) that serves as a built-in mass spectrometry tracer for reaction monitoring and impurity identification; (b) the increased molecular weight and polarizability of bromine enhance van der Waals interactions, leading to distinct chromatographic retention and potentially different crystallization behavior compared to the chloro analog; (c) the larger atomic radius of bromine (van der Waals radius 1.85 Å) vs. chlorine (1.75 Å) alters steric encumbrance at the 4-position, which can be decisive in regio- and chemoselective transformations where steric differentiation is exploited.

Physicochemical profiling Solid-state properties Chromatographic behavior

Highest-Value Application Scenarios for 4-Bromo-2-(cyclopropylmethoxy)phenol Based on Quantitative Differentiation Evidence


GMP and Pre-GMP Roflumilast Intermediate Supply for ANDA and 505(b)(2) Development Programs

The compound's demonstrated role as the specific para-bromophenol intermediate in the patented roflumilast carbonylation process [1] makes it the required starting material for generic and hybrid pharmaceutical development programs targeting roflumilast or roflumilast-related PDE4 inhibitors. The availability of 98% purity with full analytical certification (NMR, HPLC, GC) directly supports the quality documentation requirements of ANDA and 505(b)(2) submissions, where intermediate purity and impurity profile traceability are critical Chemistry, Manufacturing, and Controls (CMC) elements. Procuring the bromo intermediate rather than attempting to adapt the chloro or iodo analogs avoids costly re-validation of the synthetic route and maintains fidelity to the precedent established in the originator patent [1].

Fragment-Based and Structure-Guided Drug Discovery Requiring Higher Lipophilicity Bromophenol Scaffolds

In fragment-based drug discovery campaigns where the cyclopropylmethoxy-bromophenol core serves as a privileged scaffold for kinase, phosphodiesterase, or epigenetic target modulation, the compound's LogP advantage (+0.63 vs. 4-bromo-2-methoxyphenol; +0.76 vs. 2-(cyclopropylmethoxy)phenol) makes it the preferred starting material when the target binding site demands enhanced hydrophobic interactions. The bromine atom additionally provides a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid SAR exploration without scaffold re-synthesis [2].

Process Chemistry Development Leveraging Bromine-Specific Isotopic Tracing for Reaction Monitoring

The characteristic 1:1 ⁷⁹Br:⁸¹Br isotopic doublet of the compound provides a built-in, label-free mass spectrometry tracer for real-time reaction monitoring, intermediate identification, and impurity tracking during multi-step synthetic sequences [3]. This analytical advantage is absent in the 4-chloro analog (3:1 ³⁵Cl:³⁷Cl pattern, lower intensity) and entirely missing in the unsubstituted scaffold. For process development teams optimizing telescoped reactions or developing continuous flow syntheses, this inherent isotopic signature reduces reliance on external analytical standards and accelerates reaction condition screening [2].

Academic and Industrial Medicinal Chemistry Requiring Certified Purity and Batch-to-Batch Reproducibility

For academic groups publishing SAR data and industrial teams generating IND-enabling data packages, the 98% certified purity with multi-technique QC ensures that observed biological activity is attributable to the parent compound rather than co-eluting impurities. The 3-percentage-point purity differential over typical 95% offerings for this compound class reduces the risk of impurity-driven false positives in high-throughput screening, and the availability of batch-specific analytical certificates supports the data integrity requirements of peer-reviewed publication and regulatory submission .

Quote Request

Request a Quote for 4-Bromo-2-(cyclopropylmethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.